Product packaging for 4-Chloro-2-methylpyrimidine hydrochloride(Cat. No.:CAS No. 1159824-34-6)

4-Chloro-2-methylpyrimidine hydrochloride

Cat. No.: B3346203
CAS No.: 1159824-34-6
M. Wt: 165.02 g/mol
InChI Key: NVQTVUVIDVQVRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Pyrimidine (B1678525) Heterocycles in Organic Chemistry

Pyrimidines are six-membered heterocyclic aromatic organic compounds, analogous to benzene (B151609) and pyridine (B92270), containing two nitrogen atoms at positions 1 and 3 of the ring. derpharmachemica.com This unique arrangement of nitrogen atoms within the aromatic ring imparts distinct chemical properties that have made pyrimidines a cornerstone of heterocyclic chemistry.

Structural Characteristics and Aromaticity of Pyrimidine Derivatives

The pyrimidine ring is a planar, aromatic system. nih.gov It is a diazine, and its structure is similar to that of pyridine and benzene. derpharmachemica.com The presence of two nitrogen atoms in the ring makes the π-electron system less energetic, which influences its reactivity. nih.gov Consequently, electrophilic aromatic substitution is more challenging compared to benzene, while nucleophilic aromatic substitution is facilitated. nih.gov

The aromaticity of pyrimidine derivatives can be influenced by the presence of various substituents. Studies have shown that, unlike benzene derivatives, the addition of any substituent tends to decrease the aromaticity of the pyrimidine ring. nih.gov

Historical Context of Pyrimidine Synthesis and Reactivity Studies

The study of pyrimidines dates back to the 19th century, with significant advancements in their synthesis and understanding of their reactivity occurring over the decades. Early work focused on the synthesis of barbiturates and the isolation of naturally occurring pyrimidines. A key method for synthesizing pyrimidines involves the condensation of amidines with 1,3-dicarbonyl compounds. derpharmachemica.com The reactivity of pyrimidines has been extensively explored, revealing their susceptibility to nucleophilic attack, especially at the 2, 4, and 6 positions, due to the electron-withdrawing nature of the nitrogen atoms.

Importance of Halogenated Pyrimidines as Key Intermediates

Halogenated pyrimidines, particularly chloropyrimidines, are highly valuable intermediates in organic synthesis. The chlorine atom acts as an excellent leaving group, readily displaced by a wide range of nucleophiles. This reactivity allows for the introduction of diverse functional groups onto the pyrimidine core, making them essential precursors for the synthesis of a vast array of more complex molecules. The displacement of the chloro group is a common strategy in the synthesis of various biologically active compounds.

Rationale for Dedicated Academic Research on 4-Chloro-2-methylpyrimidine (B1348355) Hydrochloride

The specific compound, 4-Chloro-2-methylpyrimidine hydrochloride, has emerged as a subject of dedicated academic and industrial research due to its unique combination of reactivity and structural features.

Versatility as a Synthetic Building Block

This compound is a highly versatile building block in organic synthesis. The presence of a reactive chloro group at the 4-position allows for facile nucleophilic substitution, enabling the introduction of various functionalities. For instance, it has been utilized in the synthesis of 2,4-disubstituted pyrimidines, which are precursors to novel kinase inhibitors. scientificlabs.co.uk Its utility extends to the preparation of a wide variety of substituted pyrimidines through reactions with different nucleophiles. thieme.deresearchgate.net

Contribution to Heterocyclic Chemistry Advancement

The study of this compound and its reactions has significantly contributed to the advancement of heterocyclic chemistry. Its use in the synthesis of fused heterocyclic systems and complex molecular architectures has expanded the toolbox of synthetic chemists. Research involving this compound often leads to the discovery of novel reaction pathways and the development of new synthetic methodologies. The insights gained from studying its reactivity patterns have broader implications for the synthesis of other nitrogen-containing heterocycles, which are prevalent in medicinal chemistry and materials science. For example, its application in the synthesis of pyrimidine derivatives has been instrumental in the development of new anticancer agents. nih.govnih.gov

Interactive Data Table: Properties of 4-Chloro-2-methylpyrimidine

PropertyValueSource
Molecular Formula C5H5ClN2 researchgate.net
Molecular Weight 128.56 g/mol researchgate.net
Melting Point 51-56 °C patsnap.com
Boiling Point 91-93 °C at 17 mmHg patsnap.com
CAS Number 4994-86-9 researchgate.net
Physical State Solid patsnap.com
Appearance Off-white to Brown patsnap.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6Cl2N2 B3346203 4-Chloro-2-methylpyrimidine hydrochloride CAS No. 1159824-34-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-methylpyrimidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2.ClH/c1-4-7-3-2-5(6)8-4;/h2-3H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQTVUVIDVQVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629112
Record name 4-Chloro-2-methylpyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159824-34-6
Record name 4-Chloro-2-methylpyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Chemical Transformations of 4 Chloro 2 Methylpyrimidine Hydrochloride

Nucleophilic Aromatic Substitution (SNAr) Reactions

The cornerstone of 4-Chloro-2-methylpyrimidine's utility in organic synthesis is its participation in Nucleophilic Aromatic Substitution (SNAr) reactions. The chlorine atom at the C-4 position serves as an excellent leaving group, readily displaced by a wide range of nucleophiles. This reactivity allows for the strategic introduction of various functional groups onto the pyrimidine (B1678525) core, a critical process in the development of new chemical entities. The C-4 position is notably more reactive than the C-2 position, enabling regioselective synthesis.

Amination Reactions at the C-4 Position

Amination, the introduction of an amino group, is a frequently employed transformation of 4-Chloro-2-methylpyrimidine (B1348355). The reaction involves the displacement of the C-4 chlorine atom by nitrogen nucleophiles such as ammonia (B1221849), primary amines, or secondary amines, leading to the formation of the corresponding 4-aminopyrimidine (B60600) derivatives. google.com

The scope of amination reactions at the C-4 position is broad, accommodating a variety of amines and anilines. Studies have shown that both aliphatic and benzylic amines are suitable nucleophiles. preprints.org However, the reaction conditions may need adjustment based on the amine's properties. For instance, reactions with benzyl (B1604629) and alkyl amines are often conducted under weakly basic or thermal conditions, typically requiring an excess of the amine or a co-base to neutralize the hydrochloric acid generated during the reaction. nih.gov

The reaction with anilines has been extensively studied, demonstrating that a wide range of substituted anilines can be successfully coupled. A study evaluating 20 different aniline (B41778) derivatives found that preparatively useful reactions occurred with 14 of them. nih.govresearchgate.net The reaction proceeds well with anilines possessing a range of electronic properties, including those with both electron-donating and electron-withdrawing substituents. nih.gov For example, anilines with pKa values ranging from 1.0 to 5.3 have been shown to be effective nucleophiles in this transformation. preprints.org

However, there are limitations. Highly lipophilic and crystalline compounds may be more efficiently aminated in organic solvents like 2-propanol rather than in aqueous media. nih.govresearchgate.net Furthermore, highly basic aliphatic and benzylic amines (high pKa) are generally unsuitable for amination under acidic conditions as they become protonated and thus non-nucleophilic. preprints.orgnih.gov These amines, however, can react effectively in water without the presence of an acid catalyst. preprints.orgresearchgate.net

Table 1: Scope of Amination with Various Anilines This table is interactive. Click on the headers to sort the data.

Aniline DerivativeSubstitution PatternObserved Reactivity/YieldReference
AnilineUnsubstitutedGood reactivity, serves as a model substrate. nih.gov
Para/Meta-substituted anilinespKa range 1.0-5.3Generally full conversion within 6 hours. preprints.orgnih.gov
4-Nitroaniline (B120555)Strongly electron-withdrawingWell-suited as a substrate, though some hydrolysis may occur. nih.gov
Ortho-substituted anilinesSteric hindrance near the nucleophileLower reaction rates; unsuitable if pKa is below 1. nih.govresearchgate.net
Aliphatic/Benzylic aminesHigh basicityReact poorly under acidic conditions but well in water without acid. preprints.orgresearchgate.net

Both steric and electronic factors significantly influence the rate and outcome of amination reactions at the C-4 position. The electrophilicity of the C-4 carbon, enhanced by the electron-withdrawing nature of the pyrimidine ring's nitrogen atoms, is a key electronic driver for the reaction.

Electronic Effects: The electronic properties of the incoming aniline nucleophile, specifically its basicity (pKa), play a crucial role, particularly in acid-catalyzed reactions. There is a delicate balance required: the pyrimidine ring needs to be activated by protonation or hydrogen bonding, but the amine nucleophile must not be completely deactivated by excessive protonation. preprints.orgnih.gov Studies show that anilines with pKa values between 2.7 and 5.2 tend to react somewhat faster, but even weakly basic anilines like 4-nitroaniline (pKa = 1.02) are suitable substrates. nih.gov

Steric Effects: Steric hindrance, especially from substituents at the ortho-position of anilines, can significantly impede the reaction. Ortho-substituted anilines generally lead to lower reaction rates. preprints.orgnih.gov If the aniline is both ortho-substituted and has a low pKa (below 1), it is often an unsuitable nucleophile for this transformation under acidic conditions. nih.govresearchgate.net The methyl group at the C-2 position of the pyrimidine ring itself introduces some steric hindrance, which can influence the approach of the nucleophile.

Amination of 4-Chloro-2-methylpyrimidine can be performed under both catalyst-free and catalyzed conditions, depending on the nucleophile and reaction medium.

Catalyst-Free: Reactions with certain nucleophiles can proceed without a catalyst. For instance, aminations with aliphatic and benzylic amines, which react poorly under acidic catalysis due to their high basicity, can be effectively carried out in water without any added acid. preprints.orgresearchgate.net Similarly, microwave-accelerated reactions of related chloro-heterocycles with various amines have been successfully performed under solvent-free and catalyst-free conditions, suggesting a viable pathway for 4-Chloro-2-methylpyrimidine as well. researchgate.net

Catalyzed Aminations: Acid catalysis is frequently employed, especially for reactions with less basic nucleophiles like anilines. Hydrochloric acid is commonly used to promote the reaction, often in substoichiometric amounts (e.g., 0.1 equivalents). preprints.orgnih.gov The acid is thought to activate the pyrimidine substrate by transiently protonating a ring nitrogen, which lowers the energy barrier for the nucleophilic attack at C-4. preprints.orgnih.gov While higher acid concentrations can increase the initial reaction rate, they can also promote undesired side reactions like solvolysis (e.g., hydrolysis or alcoholysis) by deactivating the amine nucleophile through excessive protonation. preprints.orgnih.gov Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent another powerful method for the N-arylation of pyrimidines, although these typically involve more complex catalytic systems. researchgate.net

Thiolation and Alkoxylation Reactions

The C-4 chloro substituent can also be displaced by sulfur and oxygen nucleophiles to yield 4-thioether and 4-alkoxy derivatives, respectively. These reactions further broaden the synthetic utility of 4-Chloro-2-methylpyrimidine.

Thiolation: The reaction with thiols or their corresponding thiolates introduces a thioether linkage at the C-4 position. For example, treatment of similar 4-chloropyrimidine (B154816) substrates with sodium thiophenoxide results in the formation of the corresponding 4-phenylthiopyrimidine. rsc.org These reactions provide access to various 2-methyl-4-(alkylthio)pyrimidines and related structures. researchgate.netgoogle.com

Alkoxylation: Oxygen nucleophiles, such as alkoxides and phenoxides, react readily to form 4-alkoxy or 4-aryloxy pyrimidines. The reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with an excess of sodium methoxide (B1231860) leads to the displacement of both the chloro and the methylthio groups to give a dimethoxy derivative, highlighting the reactivity of the C-4 position. rsc.org More controlled, regioselective alkoxylation can be achieved under milder conditions. For instance, reacting 4,6-dichloro-2-(methylthio)pyrimidine (B19916) with a controlled amount of sodium ethoxide in ethanol (B145695) at room temperature selectively yields the 4-ethoxy derivative. mdpi.com The synthesis of 2-((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetohydrazide from 4-chloro-6-methyl-2-(methylthio)pyrimidine (B57538) also proceeds via an initial alkoxylation step. researchgate.net

Table 2: Examples of Thiolation and Alkoxylation Reactions This table is interactive. Click on the headers to sort the data.

NucleophileReaction TypeProduct TypeReference
Sodium ThiophenoxideThiolation4-Arylthiopyrimidine rsc.org
Sodium MethoxideAlkoxylation4-Methoxypyrimidine rsc.org
Sodium EthoxideAlkoxylation4-Ethoxypyrimidine mdpi.com
Substituted Alkyl Halide (via thiouracil)Thiolation2-Arylalkylthio-pyrimidine researchgate.net
Ethyl 2-((4-chloro-6-methylpyrimidin-2-yl)thio)acetateAlkoxylation(Pyrimidin-4-yl)oxy)acetate derivative researchgate.net

Reactions with Pyrazoles and Other N-Heterocycles

Nitrogen atoms within other heterocyclic rings can also act as nucleophiles, displacing the C-4 chlorine to create C-N bonds and link the pyrimidine core to other heterocyclic systems. This strategy is particularly valuable in medicinal chemistry for generating complex scaffolds.

Reactions with pyrazoles are a prominent example. The condensation of 4-chloro-2-hydrazino-6-methylpyrimidine with acetylacetone (B45752) yields a pyrazole (B372694) derivative directly attached to the pyrimidine ring. heteroletters.org An alternative route involves reacting a pyrimidinylhydrazine with a β-dicarbonyl compound like ethyl acetoacetate (B1235776) to form a pyrazol-5-ol, which is attached at the N-1 position of the pyrazole to the C-4 of the pyrimidine. researchgate.net These methods provide reliable access to a variety of 4-(pyrazol-1-yl)-2-methylpyrimidines. researchgate.net

The reaction is not limited to pyrazoles. Other N-heterocycles can be employed. For example, reactions with piperidine (B6355638) have been used to produce 4-piperidino-substituted pyrimidines. The synthesis of more complex, fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines can also be achieved starting from appropriately substituted pyrazoles and pyrimidines. researchgate.net

Cross-Coupling Reactions

The chlorine atom at the C4 position of the pyrimidine ring is a versatile handle for the formation of new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for the arylation of 4-chloro-2-methylpyrimidine. This reaction involves the palladium-catalyzed cross-coupling of the chloropyrimidine with an arylboronic acid in the presence of a base. nih.govmdpi.com The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C4-chloro substituent towards oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle. libretexts.orglibretexts.org

The general reaction scheme involves the reaction of 4-chloro-2-methylpyrimidine with an arylboronic acid, catalyzed by a palladium complex, typically with phosphine (B1218219) ligands, and a base to facilitate the transmetalation step. asianpubs.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-N-heterocycles

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O70-80Good mdpi.com
[IPr·H][Pd(ƞ³-cin)Cl₂]IPrK₂CO₃Ethanol40High rsc.org
Pd₂(dba)₃XantPhosK₂CO₃TolueneRefluxGood mdpi.com

This table presents typical conditions for Suzuki-Miyaura reactions of related chloro-heterocycles, which are applicable to 4-chloro-2-methylpyrimidine.

The reaction tolerates a wide range of functional groups on the arylboronic acid, allowing for the synthesis of a diverse library of 4-aryl-2-methylpyrimidines. Electron-rich boronic acids have been shown to produce good yields in related systems. mdpi.com

The Buchwald-Hartwig amination provides a direct route to synthesize 4-amino-2-methylpyrimidine derivatives by coupling 4-chloro-2-methylpyrimidine with various primary and secondary amines. beilstein-journals.orgrug.nl This palladium-catalyzed reaction is a cornerstone for the formation of C(sp²)-N bonds. rug.nl The reaction mechanism involves the oxidative addition of the chloropyrimidine to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the aminated product. amazonaws.com

Microwave-assisted Buchwald-Hartwig couplings have been shown to be effective, often leading to shorter reaction times and higher yields. beilstein-journals.org A variety of palladium catalysts and phosphine ligands can be employed, with the choice often depending on the specific amine coupling partner. rug.nlamazonaws.com

Table 2: General Conditions for Buchwald-Hartwig Amination of Chloro-heterocycles

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂X-PhosKOt-BuToluene100 (Microwave)Good to Excellent beilstein-journals.org
"XantPhos Pd G3"XantPhosDBUMeCN/PhMe140 (Flow)Good amazonaws.comchemrxiv.org
Pd(OAc)₂DavePhosCs₂CO₃TolueneRefluxModerate to Good amazonaws.com

This table illustrates common conditions for Buchwald-Hartwig amination of related chloro-heterocycles, which can be adapted for 4-chloro-2-methylpyrimidine.

The reaction is compatible with a range of amines, including anilines and various alkyl- and cycloalkylamines, providing access to a wide array of substituted aminopyrimidines. beilstein-journals.orgpreprints.org

Transformations at the Methyl Group

The methyl group at the C2 position of the pyrimidine ring can also undergo various chemical transformations, further expanding the synthetic utility of the parent compound.

The 2-methyl group can be oxidized to a carboxylic acid, yielding 4-chloropyrimidine-2-carboxylic acid. This transformation is typically achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄). libretexts.orglibretexts.org The reaction generally requires heating in an aqueous basic solution. oregonstate.edu The addition of a small amount of potassium hydroxide (B78521) has been found to significantly increase the yield of the corresponding pyrimidine-4-carboxylic acid from 4-methylpyrimidine. oregonstate.edu

Table 3: Conditions for the Oxidation of a Methylpyrimidine

Starting MaterialOxidizing AgentAdditiveSolventConditionsProductYield (%)Reference
4-MethylpyrimidineKMnO₄KOHWaterHeatingPyrimidine-4-carboxylic acid92 oregonstate.edu
1,2,4-Trimethoxy-3-methyl-anthraquinoneKMnO₄-Pyridine (B92270)/Water85 °C, 6hCorresponding carboxylic acid23 chemspider.com

This table provides examples of methyl group oxidation on related heterocyclic and aromatic systems.

The resulting 4-chloropyrimidine-2-carboxylic acid is a valuable intermediate for the synthesis of other derivatives through reactions of the carboxylic acid functionality.

The methyl group at the C2 position, being in a "benzylic-like" position to the pyrimidine ring, can undergo free-radical halogenation. A common method for this transformation is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and light or heat. bookfere.comresearchgate.netkoreascience.kr

This reaction proceeds via a free radical mechanism, where a bromine radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized pyrimidin-2-ylmethyl radical. This radical then reacts with a molecule of Br₂ (present in low concentration) to form the brominated product and a new bromine radical, propagating the chain. koreascience.kr

Table 4: General Conditions for Benzylic Bromination

Substrate TypeReagentInitiatorSolventConditionsProductReference
Toluene derivativesNBSAIBN/Benzoyl PeroxideCCl₄ (classic), 1,2-DichlorobenzeneReflux/LightBenzyl bromides researchgate.netkoreascience.kr
AlkylarenesDBDMHLewis Acid (e.g., ZrCl₄)DichloromethaneRoom TemperatureBenzylic bromides nih.gov

This table outlines typical conditions for benzylic bromination that are applicable to 4-chloro-2-methylpyrimidine.

The resulting 4-chloro-2-(bromomethyl)pyrimidine is a reactive intermediate that can be used in various subsequent nucleophilic substitution reactions.

Ring Transformations and Cycloaddition Reactions

The pyrimidine ring in 4-chloro-2-methylpyrimidine hydrochloride can undergo ring-opening and rearrangement reactions under specific conditions, particularly with strong nucleophiles. wur.nl For instance, treatment of 4-chloropyrimidine derivatives with potassium amide in liquid ammonia can lead to ring transformations, yielding different heterocyclic systems. wur.nl These reactions often proceed through an initial nucleophilic attack on the pyrimidine ring, followed by ring-opening and subsequent recyclization. wur.nl

While specific examples of cycloaddition reactions involving 4-chloro-2-methylpyrimidine are not extensively documented, the pyrimidine ring can, in principle, participate in such reactions. The intramolecular Diels-Alder reaction, for example, is a powerful tool for the construction of fused heterocyclic systems. organic-chemistry.orgmasterorganicchemistry.com In a hypothetical scenario, if the methyl group at the C2 position were appropriately functionalized with a dienophile, an intramolecular [4+2] cycloaddition could potentially occur, leading to a polycyclic structure. The feasibility of such a reaction would depend on the nature of the tether between the pyrimidine "diene" and the dienophile. masterorganicchemistry.com The pyrimidine ring itself is electron-deficient and would likely act as the diene component in an inverse-electron-demand Diels-Alder reaction. nih.govmdpi.com

Cyclization to Fused Pyrimidine Systems (e.g., Pyrimido[4,5-b]indoles)

The synthesis of fused pyrimidine systems, particularly pyrimido[4,5-b]indoles, represents a significant area of medicinal chemistry due to the prevalence of this scaffold in compounds with diverse biological activities, including acting as Toll-like receptor 4 (TLR4) ligands. nih.gov The general strategy for constructing the pyrimido[4,5-b]indole core often involves building the pyrimidine ring onto a pre-existing indole (B1671886) structure or, alternatively, forming the indole ring from a suitably substituted pyrimidine.

While direct examples starting from this compound are not extensively detailed in the literature, the reactivity of analogous 4-chloropyrimidines serves as a clear blueprint for its potential applications. For instance, the synthesis of 2-trichloromethylpyrimido[4,5-b]indoles has been achieved through an aromatic C-H nitrene insertion of 2-trichloromethyl-4-azido-5-phenylpyrimidines. researchgate.net The precursor for this reaction, a 4-chloropyrimidine derivative, is converted to the 4-azido derivative, which then undergoes cyclization. researchgate.net This highlights the utility of the chloro-group as a leaving group to introduce other functionalities necessary for cyclization.

A more general and relevant approach involves the intramolecular Friedel-Crafts cyclization of 5-amino-4-(N-substituted)anilino-6-chloropyrimidines to construct the pyrimido[4,5-b] researchgate.netmdpi.combenzodiazepine core, demonstrating the capacity of a chloropyrimidine scaffold to undergo intramolecular cyclization to form fused systems. nih.gov

A plausible and widely utilized pathway for constructing pyrimido[4,5-b]quinolines, a related fused system, involves the multicomponent reaction of 6-aminopyrimidinones with aldehydes and dimedone. researchgate.netsharif.edu In many synthetic routes, a 4-chloropyrimidine is reacted with an amino compound (like an aniline derivative) in a nucleophilic aromatic substitution reaction. The resulting N-arylated aminopyrimidine can then undergo intramolecular cyclization to form the fused indole ring.

Illustrative Reaction Scheme for Pyrimido[4,5-b]indole Synthesis:

A representative synthesis demonstrating the construction of the pyrimido[4,5-b]indole skeleton is the four-component reaction using indole-3-carboxaldehydes, an aromatic aldehyde, and ammonium (B1175870) iodide. mdpi.com This method efficiently forms the pyrimidine ring onto the indole core. While this specific example builds the pyrimidine ring rather than starting with it, it underscores the importance and accessibility of the final fused structure.

Table 1: Examples of Synthesized Pyrimido[4,5-b]indoles and Related Fused Systems

ProductStarting Materials (Illustrative)Reaction TypeReference
2-Phenyl-9H-pyrimido[4,5-b]indolesIndole-3-carboxaldehydes, Aromatic Aldehyde, Ammonium IodideFour-component [4+2] annulation mdpi.com
2-Trichloromethylpyrimido[4,5-b]indoles2-Trichloromethyl-4-chloro-5-phenylpyrimidinesNitrene Cyclization / C-H Insertion researchgate.net
Pyrimido[4,5-b]quinoline-4,6-diones6-Aminopyrimidinones, Dimedone, Aromatic AldehydesOne-pot cyclocondensation researchgate.net
4-Chloro-pyrimido[4,5-b] researchgate.netmdpi.combenzodiazepines5-Amino-4-(N-substituted)anilino-6-chloropyrimidineIntramolecular Friedel-Crafts Cyclization nih.gov

Ylide Formation and 1,3-Dipolar Cycloaddition Studies

Cycloimmonium ylides are 1,3-dipoles that are valuable intermediates in the synthesis of heterocyclic compounds through [3+2] cycloaddition reactions. researchgate.netwikipedia.org Pyrimidinium ylides can be generated from pyrimidine precursors, and their stability and reactivity are influenced by the substituents on both the pyrimidine ring and the ylidic carbanion. scispace.com

The formation of a pyrimidinium ylide from this compound would typically first involve the quaternization of one of the ring nitrogens by reaction with an activated haloalkane (e.g., an α-bromo ketone or ester) to form a pyrimidinium salt. Subsequent deprotonation of the carbon adjacent to the nitrogen and the activating group (e.g., a carbonyl group) by a base generates the pyrimidinium ylide. scispace.com The chloro-substituent at the 4-position influences the electronics of the ring, and the hydrochloride salt form would need to be neutralized prior to ylide generation.

A study on 4-(4-chlorophenyl)pyrimidinium ylides showed that they are relatively stable compounds, with stability increasing with the electron-withdrawing strength of the substituent on the ylide carbanion. scispace.com These ylides can act as nucleophiles or as 1,3-dipoles in reactions with appropriate partners. scispace.com

1,3-Dipolar Cycloaddition:

In a 1,3-dipolar cycloaddition, the pyrimidinium ylide (the 1,3-dipole) reacts with a dipolarophile (typically an alkene or alkyne) to form a five-membered ring. wikipedia.orgnih.gov This reaction is a powerful tool for constructing complex, often stereochemically rich, heterocyclic scaffolds like pyrrolidines and their fused analogues. nih.govsemanticscholar.org The regioselectivity and stereoselectivity of these reactions can often be predicted and controlled, making them highly valuable in synthesis. mdpi.com

While the primary ylide is formed at the N1 position, theoretical calculations on related pyrimidinium ylides suggest that the cycloaddition reaction with an electron-poor dipolarophile is expected to occur across the ylidic carbon and the C6 position of the pyrimidine ring, leading to fused azabicyclic systems. scispace.com

A relevant application of ylide chemistry involving a chloropyrimidine was demonstrated in the synthesis of a pyrimidinyl cyclopropane. acs.org In this case, a nitrogen ylide was generated from tert-butyl bromoacetate (B1195939) and DABCO, which then reacted with 4-methyl-2-vinylpyrimidine (B13918100) (prepared from 2-chloro-4-methylpyrimidine) in a cyclopropanation reaction. Although this is not a 1,3-dipolar cycloaddition, it showcases the successful generation and reaction of an ylide in the presence of a pyrimidine ring derived from a chloro-precursor. acs.org

Table 2: Key Concepts in Ylide Formation and Cycloaddition

ConceptDescriptionRelevance to 4-Chloro-2-methylpyrimidine
Ylide GenerationQuaternization of a ring nitrogen with an alkyl halide followed by deprotonation with a base.The N1 nitrogen of the pyrimidine ring is quaternized, and a base abstracts a proton from the adjacent carbon to form the 1,3-dipole.
1,3-DipoleA molecule with a delocalized three-atom, four-electron pi system with positive and negative charges at the termini (e.g., pyrimidinium ylide).The generated pyrimidinium ylide serves as the 1,3-dipole for cycloaddition reactions.
DipolarophileAn electron-rich or electron-poor alkene or alkyne that reacts with a 1,3-dipole.Reacts with the pyrimidinium ylide to form a five-membered heterocyclic ring.
[3+2] CycloadditionA concerted or stepwise reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring.This is the primary reaction pathway for pyrimidinium ylides to form complex heterocyclic products. researchgate.netnih.gov

Advanced Applications in Organic Synthesis Utilizing 4 Chloro 2 Methylpyrimidine Hydrochloride As a Synthon

Construction of Complex Heterocyclic Scaffolds

The inherent reactivity of the C4-chloro group makes 4-chloro-2-methylpyrimidine (B1348355) an exceptional building block for fusing or linking other heterocyclic rings, leading to novel scaffolds with potential applications in medicinal chemistry and materials science.

The synthesis of pyrimidinopyridones, a class of fused heterocyclic compounds, represents a potential application of 4-chloro-2-methylpyrimidine. A plausible synthetic pathway involves the reaction of 4-chloro-2-methylpyrimidine with bifunctional nucleophiles, such as β-enamino esters or amides. In this proposed transformation, the amino group of the enamine would first displace the chlorine atom at the C4 position of the pyrimidine (B1678525) ring via a nucleophilic aromatic substitution (SNAr) reaction. The subsequent step would involve an intramolecular cyclization, where the ester or amide functionality condenses with a position on the pyrimidine ring, typically an activated C5 position, to form the pyridone ring. This type of annulation strategy is a known method for constructing fused bicyclic systems and highlights the potential of 4-chloro-2-methylpyrimidine as a precursor to these complex scaffolds.

A significant application of 4-chloro-2-methylpyrimidine is in the synthesis of pyrazole-containing molecules, including fused pyrazolylpyrimidines. The general strategy involves the reaction of the chloropyrimidine with hydrazine (B178648) or its derivatives. researchgate.net The initial step is a nucleophilic substitution where hydrazine displaces the C4-chloride to form a 4-hydrazinyl-2-methylpyrimidine (B3191496) intermediate. This intermediate is then reacted with a 1,3-dicarbonyl compound, such as acetylacetone (B45752). The hydrazine moiety of the pyrimidine derivative undergoes a classical Paal-Knorr condensation with the diketone, leading to the formation of a pyrazole (B372694) ring appended to the pyrimidine core. This methodology provides a straightforward route to novel 4-(pyrazol-1-yl)-2-methylpyrimidine structures.

Table 1: Illustrative Synthesis of a Substituted Pyrazolylpyrimidine

Reactant 1Reactant 2IntermediateReactant 3Product
4-Chloro-2-methylpyrimidineHydrazine Hydrate4-Hydrazinyl-2-methylpyrimidineAcetylacetone4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine

4-Chloro-2-methylpyrimidine is a valuable synthon for creating hybrid molecules that incorporate a thiazole (B1198619) ring. Instead of being a precursor for the thiazole ring itself, the chloropyrimidine acts as an electrophilic scaffold to which a pre-formed thiazole nucleophile can be attached. A prime example is the synthesis of N-(pyrimidin-4-yl)thiazol-2-amines. In a recently developed procedure, a 2-aminothiazole (B372263) derivative is reacted with a dichlorinated 2-methylpyrimidine (B1581581), such as 4,6-dichloro-2-methylpyrimidine. mdpi.com The reaction proceeds via a nucleophilic aromatic substitution, where the exocyclic amino group of the thiazole attacks the C4 position of the pyrimidine, displacing the chlorine atom. mdpi.com This reaction selectively forms a C-N bond between the two heterocyclic systems, yielding a 4-(thiazol-2-ylamino)-2-methylpyrimidine derivative. mdpi.com This approach demonstrates the utility of chloropyrimidines in linking distinct heterocyclic cores to generate molecules with expanded structural diversity. mdpi.com

Chemical Pathways to Vitamin B1 Intermediates

Vitamin B1 (Thiamine) is an essential coenzyme whose structure contains a pyrimidine and a thiazole moiety. The key pyrimidine intermediate in its biosynthesis is 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP). nih.gov 4-Chloro-2-methylpyrimidine hydrochloride is a logical and valuable starting material for the chemical synthesis of HMP, following a pathway that involves sequential functionalization at the C4 and C5 positions.

The proposed synthetic route commences with a nucleophilic substitution at the C4 position. The chlorine atom is readily displaced by an amino group, typically through reaction with ammonia (B1221849) or a protected amine equivalent, to yield 4-amino-2-methylpyrimidine. This type of transformation is a well-established and efficient reaction for chloropyrimidines and related chloro-azines. mdpi.com

The subsequent and more challenging step is the introduction of a hydroxymethyl group at the C5 position. Direct C-H functionalization of pyrimidine rings is an area of active research. nih.gov A potential method involves a formylation reaction at the C5 position, for instance via a Vilsmeier-Haack type reaction, followed by reduction of the resulting aldehyde to the required hydroxymethyl group. Successful execution of this two-step sequence (C4-amination and C5-hydroxymethylation) provides a direct chemical pathway from 4-chloro-2-methylpyrimidine to the vital Vitamin B1 intermediate, HMP.

Rational Design of Diversified Pyrimidine Libraries

The predictable reactivity of this compound makes it an ideal scaffold for the construction of diversified chemical libraries, which are essential tools in drug discovery and materials science.

Combinatorial chemistry and high-throughput synthesis aim to rapidly produce large numbers of distinct but structurally related molecules. nih.gov this compound is an excellent starting point for such endeavors due to the robust and versatile nature of the nucleophilic aromatic substitution at the C4 position. thieme.deresearchgate.net

The strategy involves setting up an array of parallel reactions. In each reaction vessel, a solution of 4-chloro-2-methylpyrimidine is treated with a different nucleophile from a pre-selected set of building blocks. This allows for the creation of a library of compounds where the 2-methylpyrimidine core is constant, but the substituent at the C4 position is varied systematically. This approach has been successfully applied to related chloropyrimidine scaffolds to generate large libraries for biological screening. nih.gov The ease of this substitution allows for automation, making it suitable for high-throughput synthesis platforms.

Table 2: Example of a Diversified Pyrimidine Library from 4-Chloro-2-methylpyrimidine

EntryNucleophile (H-Nu)Resulting C4-Substituent (-Nu)Product Class
1MorpholineMorpholin-4-yl4-Aminopyrimidine (B60600) Derivative
2Aniline (B41778)Phenylamino4-Aminopyrimidine Derivative
3Benzyl (B1604629) MercaptanBenzylthio4-Thioetherpyrimidine Derivative
4PhenolPhenoxy4-Alkoxypyrimidine Derivative
5Piperidine (B6355638)Piperidin-1-yl4-Aminopyrimidine Derivative
6Ethanol (B145695)Ethoxy4-Alkoxypyrimidine Derivative

This parallel synthesis approach enables the generation of thousands of unique pyrimidine derivatives from a single, readily available starting material, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs. nih.gov

Derivatization Strategies for Structural Exploration

This compound serves as a highly versatile synthon in organic synthesis, primarily due to the reactivity of the chlorine atom at the C4 position. The electron-deficient nature of the pyrimidine ring activates the C4-chloro group, making it an excellent leaving group for various transformations. This reactivity allows for extensive structural exploration through two principal strategies: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. These methods enable the introduction of a wide array of functional groups, leading to the generation of diverse molecular libraries based on the 2-methylpyrimidine scaffold.

Nucleophilic Aromatic Substitution (SNAr)

The most common derivatization strategy for 4-chloro-2-methylpyrimidine involves the displacement of the C4-chloride by a wide range of nucleophiles. This reaction is synthetically valuable for forging new carbon-heteroatom bonds.

C-N Bond Formation (N-Nucleophiles): The reaction with nitrogen-based nucleophiles is extensively used to synthesize various 4-aminopyrimidine derivatives. nih.gov Treatment of 4-chloro-2-methylpyrimidine with ammonia, as well as primary and secondary amines, readily yields the corresponding 4-amino-, 4-(alkylamino)-, and 4-(dialkylamino)-2-methylpyrimidines. nih.gov These reactions are foundational for producing key intermediates for various applications, including the synthesis of vitamin B1. acs.orgresearchgate.net

C-O Bond Formation (O-Nucleophiles): The chlorine atom can be substituted by oxygen nucleophiles to form 4-alkoxy derivatives. For instance, reacting related 4-chloropyrimidine (B154816) compounds with alkoxides like sodium methoxide (B1231860) results in the formation of the corresponding methoxy-pyrimidine derivatives. rsc.orgnih.gov This provides a direct route to 4-alkoxy-2-methylpyrimidines, which are valuable motifs in medicinal chemistry.

C-S Bond Formation (S-Nucleophiles): Sulfur nucleophiles, such as thiols and thiophenoxides, can displace the C4-chloride to produce 4-(thioether)-2-methylpyrimidines. rsc.orgniscpr.res.in For example, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate readily reacts with sodium thiophenoxide to yield the corresponding 4-phenylthio derivative. rsc.org This reaction pathway opens access to a variety of thiopyrimidine compounds. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

For the formation of carbon-carbon bonds, palladium-catalyzed cross-coupling reactions are a powerful tool. Halogenated pyrimidines are excellent substrates for these transformations, particularly the Suzuki-Miyaura coupling. mdpi.comlibretexts.org

The Suzuki coupling involves the reaction of the C4-chloro position of the pyrimidine ring with an organoboron reagent, such as an aryl or heteroaryl boronic acid. organic-chemistry.org This reaction is carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. mdpi.comresearchgate.net Studies on 2,4-dichloropyrimidines have demonstrated that the C4 position is highly reactive and can be selectively functionalized, leaving the C2-halide intact for subsequent modifications. mdpi.comnih.gov This regioselectivity makes 4-chloro-2-methylpyrimidine an ideal substrate for the controlled, stepwise introduction of diverse carbon-based substituents.

Research Findings on Derivatization of 4-Chloro-2-methylpyrimidine and Analogues

The following table summarizes key derivatization reactions performed on 4-chloropyrimidine systems, showcasing the variety of accessible structures and typical reaction conditions.

Reaction TypeNucleophile / ReagentConditions (Catalyst, Base, Solvent)Product ClassYieldReference
SNArDimethylamine-4-Dimethylamino-2-methylthiopyrimidine derivativeNormal Substitution rsc.org
SNArSodium Phenoxide-4-Phenoxy-2-methylthiopyrimidine derivativeNormal Substitution rsc.org
SNArSodium Thiophenoxide-4-Phenylthio-2-methylthiopyrimidine derivativeNormal Substitution rsc.org
SNArSodium Methoxide-4-Methoxy-2-methylthiopyrimidine derivativeGood rsc.org
SNArAmmonia / AlkylaminesVarious solvents (e.g., Ethanol, DMSO)4-Aminopyrimidine derivativesVariable nih.gov
Suzuki CouplingPhenylboronic AcidPd(PPh₃)₄, Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/Water)4-Phenyl-2-chloropyrimidineGood to Excellent mdpi.com
Suzuki CouplingAryl/Heteroaryl Boronic AcidsPd/IPr catalyst, Organomagnesium reagents4-Aryl/Heteroaryl-2-chloropyridine derivativesGood nih.gov

Mechanistic and Computational Investigations of 4 Chloro 2 Methylpyrimidine Hydrochloride

Reaction Mechanism Elucidation

The reactivity of 4-chloro-2-methylpyrimidine (B1348355) is dominated by the chemical behavior of the pyrimidine (B1678525) ring and its substituents. The electron-deficient nature of the pyrimidine ring, caused by the presence of two electronegative nitrogen atoms, activates the carbon positions for nucleophilic attack. This effect is particularly pronounced at the C4 position, where the chlorine atom is located. The chlorine atom acts as an excellent leaving group, making the compound a versatile intermediate for synthesizing a wide array of substituted pyrimidines.

The primary reaction pathway for 4-chloro-2-methylpyrimidine is Nucleophilic Aromatic Substitution (SNAr). In this mechanism, the electron-deficient pyrimidine ring facilitates the attack of nucleophiles at the C4 position, leading to the displacement of the chloride ion. This reactivity is fundamental to its role as a building block in organic synthesis.

Extensive research has demonstrated the versatility of this SNAr pathway with various nucleophiles:

Amination: The reaction with ammonia (B1221849) or primary and secondary amines readily forms the corresponding 4-aminopyrimidine (B60600) derivatives. For example, the SNAr displacement of the chlorine atom by the amino group of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is a key step in the synthesis of certain kinase inhibitors. acs.org Similarly, it can be reacted with hydrazine (B178648), although optimizing reaction conditions is crucial to achieving good yields. ulisboa.pt

C-O Bond Formation: The chlorine atom can be substituted by oxygen nucleophiles. Studies have shown that 4-chloro-2-methylpyrimidine reacts smoothly with phenols in a microfluidic reactor to generate C–O coupled products in high yield, demonstrating an efficient method for synthesizing aryl ethers. nih.gov

C-S Bond Formation: The reaction can be extended to sulfur nucleophiles. For instance, it is used in the synthesis of N-pyrimidin nih.govthiadiazoles through reactions with 5-substituted 1,3,4-thiadiazol-2-amines. researchgate.net

The reactivity of the 4-position is significantly greater than that of the 2-position. Studies on the nucleophilic displacement of chlorine from chloromethylpyrimidines found that the activation energy for substitution at the 4-position is approximately 8 kJ/mol less than at the 2-position. shu.ac.uk This preferential reactivity is a consistent finding in preparative organic chemistry. shu.ac.uk

The SNAr reaction of 4-chloro-2-methylpyrimidine proceeds through a well-defined, two-step mechanism involving a high-energy intermediate known as a Meisenheimer complex.

Formation of the Intermediate: A nucleophile attacks the electrophilic C4 carbon, forming a new bond and breaking the aromaticity of the pyrimidine ring. This results in a negatively charged, resonance-stabilized intermediate (the Meisenheimer complex).

Chloride Expulsion: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final substituted product.

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in exploring the energetics of this pathway. By calculating the Gibbs free energies of the starting materials, intermediates, and transition states, researchers can map the reaction coordinate. rsc.org The transition state for the initial nucleophilic attack is the rate-determining step and its stability is crucial. Factors like solvent effects and hydrogen bonding can significantly influence the reaction rate by stabilizing the charged transition state and intermediates. smolecule.comevitachem.com For example, using hydrogen-bond-donating solvents can lower the activation barrier, facilitating the substitution process. smolecule.com

Quantum Chemical Calculations

Quantum chemical calculations provide deep insights into the electronic structure and reactivity of 4-chloro-2-methylpyrimidine, complementing experimental findings. These computational methods allow for the prediction of molecular properties and the detailed examination of reaction pathways at an atomic level.

These studies confirm that the pyrimidine ring is essentially planar, with the substituents lying in or very near the plane of the ring. DFT can accurately predict bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate the activation barriers for reactions like the SNAr substitution, providing theoretical validation for the observed reactivity. For instance, DFT calculations can be combined with frequency calculations to determine the Gibbs free energy corrections, which are essential for calculating the free energies of activation (ΔG‡) for transition states. rsc.org

Table 1: Representative DFT-Calculated Parameters for Pyrimidine Derivatives

Parameter Description Typical Application
Optimized Geometry Provides the lowest energy 3D structure, including bond lengths and angles. Foundation for all other computational analyses.
Vibrational Frequencies Predicts infrared and Raman spectra; confirms that a structure is a true minimum (no imaginary frequencies). Characterization and identification of molecules.
Gibbs Free Energy (G) A measure of the thermodynamic potential of the molecule. Used to calculate reaction energies and activation barriers (ΔG‡). rsc.org
Electron Density Maps the distribution of electrons in the molecule. Helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons (nucleophilicity).

LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons (electrophilicity). The LUMO map can be used to analyze nucleophilic reactions, indicating the regions of a molecule most susceptible to nucleophilic attack.

For 4-chloro-2-methylpyrimidine, the LUMO is primarily located on the pyrimidine ring, particularly at the C4 and C6 positions, indicating these are the most electrophilic sites. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Studies on related pyrimidine systems have shown that introducing electronegative substituents tends to reduce the HOMO-LUMO energy gap, thereby increasing reactivity towards nucleophiles. researchgate.net

Table 2: Frontier Molecular Orbital (FMO) Data Concepts

Parameter Definition Significance in Reactivity
EHOMO Energy of the Highest Occupied Molecular Orbital. Relates to the ionization potential and electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital. Relates to the electron affinity and electron-accepting ability. rsc.org
HOMO-LUMO Gap (ΔE) The energy difference between the LUMO and HOMO (ELUMO - EHOMO). A smaller gap indicates higher reactivity and lower kinetic stability. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, intramolecular charge transfer (ICT), and hyperconjugative interactions within a molecule. It provides a detailed picture of the bonding and electronic delocalization that contributes to molecular stability.

In the context of pyrimidine derivatives, NBO analysis reveals the stability arising from hyperconjugative interactions, which involve the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. For example, it can quantify the interaction between the lone pair orbitals of the ring nitrogen atoms and the antibonding orbitals (σ* or π*) of adjacent bonds.

NBO calculations also provide the natural atomic charges on each atom, offering a more chemically intuitive picture of charge distribution than other methods. This analysis can pinpoint the most electrophilic carbon atoms, confirming the findings from FMO analysis and experimental observations that the C4 position is highly susceptible to nucleophilic attack. The charge transfer between donor and acceptor orbitals revealed by NBO analysis is a key factor in understanding the electronic properties and reactivity of the molecule. benchchem.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) analysis is a critical computational tool used to visualize the electron density distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MEP map illustrates the electrostatic potential on the molecule's surface, where different colors represent varying charge densities. preprints.org Typically, red and yellow areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-deficient), indicating sites for nucleophilic attack. researchgate.netresearchgate.net

For 4-Chloro-2-methylpyrimidine hydrochloride, the MEP map reveals distinct regions of reactivity. The nitrogen atoms within the pyrimidine ring and the chlorine atom are electron-rich due to their lone pairs of electrons, making them the most negative sites (indicated by red or yellow). These areas are prone to interaction with electrophiles. chemrxiv.org Conversely, the hydrogen atoms, particularly the one associated with the hydrochloride protonation and those on the methyl group, are electron-deficient and represent the most positive regions (blue), making them susceptible to nucleophilic attack. researchgate.net This mapping provides a visual and quantitative forecast of how the molecule will interact with other reagents, guiding the understanding of its chemical behavior. Density Functional Theory (DFT) is a common computational method used to generate these MEP maps.

Table 1: Predicted Electrostatic Potential Regions of this compound
Molecular RegionPredicted Electrostatic PotentialColor on MEP MapPredicted Reactivity
Pyrimidine Ring Nitrogen AtomsNegative (Electron-Rich)Red/YellowSite for Electrophilic Attack
Chlorine Atom (C4)Negative (Electron-Rich)Red/YellowSite for Electrophilic Interaction / Halogen Bonding
Protonated Ring Nitrogen (N-H+)Positive (Electron-Deficient)BlueSite for Nucleophilic Attack / H-Bond Donor
Methyl Group HydrogensSlightly PositiveGreen/Light BluePotential for Weak Nucleophilic Interaction

**5.3. Structure-Reactivity Relationship Studies

The reactivity of the 4-chloro-2-methylpyrimidine core is profoundly influenced by its substituents—the chloro group at the C4 position and the methyl group at the C2 position. The chlorine atom at C4 is an excellent leaving group, which makes this position highly susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the chloro group enhances the electrophilicity of the C4 carbon, facilitating these transformations.

Table 2: Influence of Reacting Partners on 4-Chloropyrimidine (B154816) Derivatives
Reacting Partner / Reaction TypeEffect on 4-Chloro-2-methylpyrimidine CoreTypical ProductReference
Primary/Secondary Amines (Amination)Nucleophilic substitution of the C4-chloro group.4-Aminopyrimidine derivatives.
Organoboron Compounds (Suzuki Coupling)Palladium-catalyzed cross-coupling at the C4 position.4-Aryl or 4-Alkyl-2-methylpyrimidines.
Organotin Compounds (Stille Coupling)Palladium-catalyzed cross-coupling at the C4 position.4-Substituted-2-methylpyrimidines.
Sodium Cyanide (on related substrates)Can exhibit altered selectivity, displacing other groups.2,4-bis-methylthiopyrimidine-5-carboxylate (from a methylthio-pyrimidine). rsc.org

Computational chemistry provides powerful tools for predicting the chemical behavior of molecules like this compound. rsc.org Methods such as Density Functional Theory (DFT) are employed to model the electronic structure and predict sites of reactivity. By calculating properties like the distribution of electron density, orbital energies (HOMO/LUMO), and the aforementioned Molecular Electrostatic Potential (MEP), researchers can forecast how the molecule will behave in various chemical environments. chemrxiv.org

These theoretical models can predict the most likely pathways for nucleophilic substitution, identifying the C4 position as the primary site for attack due to the lability of the chloro group. Computational studies can also help rationalize experimental observations, such as unexpected reaction selectivity. rsc.org For instance, by modeling the transition states for different reaction pathways, the energetic favorability of one product over another can be determined. Such in-silico studies are invaluable for designing synthetic routes and understanding complex reaction mechanisms without the immediate need for extensive empirical experimentation. nih.gov

**5.4. Intermolecular Interaction Studies

In the solid state, the hydrochloride salt of 4-chloro-2-methylpyrimidine and its derivatives engage in extensive intermolecular interactions, with hydrogen bonding playing a dominant role in defining the crystal architecture. The protonated nitrogen atom of the pyrimidinium cation is a strong hydrogen bond donor, readily interacting with anions (like chloride) or other hydrogen bond acceptors.

Crystal structure analyses of closely related aminopyrimidine derivatives reveal common and predictable hydrogen bonding patterns. nih.gov A frequently observed motif is the formation of centrosymmetric dimers through pairs of N—H⋯N hydrogen bonds, creating a stable R²₂(8) ring structure. nih.govnih.gov These dimer units can then be further linked into more complex one-, two-, or three-dimensional networks. In structures derived from 2-aminopyrimidines, for example, the amino group provides additional hydrogen bond donors, which can link these R²₂(8) rings into extended chains or sheets. nih.govresearchgate.net The presence of other functional groups, such as methoxy (B1213986) or carboxylate groups in counter-ions, introduces additional N—H⋯O or C—H⋯O interactions, leading to highly organized supramolecular assemblies. nih.gov

Table 3: Common Hydrogen Bonding Motifs in Pyrimidine-Derived Structures
Hydrogen Bond TypeTypical Motif DescriptionResulting StructureReference
N—H⋯NA pair of hydrogen bonds between two pyrimidine rings, forming a dimer.R²₂(8) ring motif. nih.govresearchgate.net
N—H⋯OInteraction between a pyrimidinium N-H or amino N-H and an oxygen acceptor (e.g., from a carboxylate or methoxy group).Links dimers or chains into sheets or 3D networks. nih.govnih.gov
C—H⋯ClWeak hydrogen bond between a C-H donor (e.g., methoxy) and a chloride anion or chloro-substituent.Contributes to the stability of the overall crystal packing. nih.gov

Beyond classical hydrogen bonds, the supramolecular assembly of 4-chloro-2-methylpyrimidine derivatives is governed by a variety of other noncovalent interactions. nih.gov These forces, though weaker individually, collectively play a crucial role in the stabilization of the crystal lattice. researchgate.net

One significant interaction is π–π stacking, which occurs between the aromatic pyrimidine rings of adjacent molecules. nih.gov These interactions are common in planar heterocyclic systems and contribute significantly to the cohesion of the crystal structure. Another important force is halogen bonding, where the electrophilic region of one halogen atom interacts with a nucleophilic site on another molecule. mdpi.comrsc.org In the context of 4-chloro-2-methylpyrimidine, this could involve Cl···N or Cl···Cl interactions, which help direct the self-assembly process. mdpi.com Other weak interactions, such as C—H···π and lone pair···π interactions, also contribute to the intricate and stable three-dimensional architectures observed in the solid state. nih.gov The comprehensive study of these varied noncovalent forces is essential for crystal engineering and the design of materials with specific properties. nih.gov

Analytical Research Strategies for Characterization of 4 Chloro 2 Methylpyrimidine Hydrochloride and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 4-Chloro-2-methylpyrimidine (B1348355) hydrochloride. Each technique provides unique insights into the compound's atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

In ¹H NMR, the chemical shift, splitting pattern (multiplicity), and integration of each signal reveal the electronic environment, the number of neighboring protons, and the relative number of protons, respectively. For a compound like 1-chloro-2-methylpropane, which has structural similarities, the spectrum shows distinct peaks corresponding to its different proton environments, with ratios and splitting patterns that allow for structural assignment. docbrown.info

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. For 2-amino-4-chloro-6-methoxypyrimidine (B129847), the chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method and compared with experimental results to confirm the structure. nih.gov Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a Substituted Chloropyrimidine Derivative (2-amino-4-chloro-6-methoxypyrimidine) nih.gov Note: This data is for a related derivative and serves as an illustrative example.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C2-NH₂5.65 (s)-
C5-H6.10 (s)91.1
C6-OCH₃3.85 (s)55.2
C2-163.4
C4-161.2
C6-172.5

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopies are powerful techniques for identifying functional groups by analyzing their characteristic vibrational frequencies. The spectra reveal stretching, bending, and other vibrational modes within the molecule.

For a derivative like 2-amino-4-chloro-6-methoxypyrimidine, FT-IR and FT-Raman spectra have been recorded and analyzed. nih.gov The vibrational frequencies are assigned based on theoretical calculations (e.g., using Density Functional Theory, DFT) and comparison with known values. Key vibrational bands for the pyrimidine (B1678525) ring, C-Cl bond, and other substituents can be identified. For example, C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region, while the C-Cl stretching vibration is expected at lower wavenumbers. The pyrimidine ring itself has characteristic in-plane and out-of-plane bending vibrations.

Table 2: Selected Vibrational Frequencies for a Substituted Chloropyrimidine Derivative (2-amino-4-chloro-6-methoxypyrimidine) nih.gov Note: This data is for a related derivative and serves as an illustrative example.

Vibrational ModeFT-IR Frequency (cm⁻¹)FT-Raman Frequency (cm⁻¹)
NH₂ asymmetric stretch34513452
NH₂ symmetric stretch33253326
C-H stretch30883088
NH₂ scissoring16551654
Pyrimidine ring stretch15781577
C-Cl stretch650651

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For 4-Chloro-2-methylpyrimidine hydrochloride, the molecular ion peak would confirm its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺) would be expected in an approximate 3:1 ratio. miamioh.edu

Electron impact mass spectrometry (EI-MS) studies on related pyrimidinethiones and thiazolo[3,2-a]pyrimidines show that fragmentation often begins with the loss of side-chain functional groups, followed by the decomposition of the heterocyclic rings. sapub.org The pyrimidine ring itself is often more stable than attached heterocyclic systems. sapub.org High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition. Studies on other nitrogen-containing heterocycles show that characteristic fragmentation pathways can be elucidated, which helps in identifying unknown analogues. nih.govmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The pyrimidine ring system exhibits characteristic π → π* and n → π* transitions. A study on a specific pyrimidine derivative identified a maximum absorption (λmax) at 275 nm. nih.govnih.gov

Research on 2-chloropyrimidine (B141910) using vacuum ultraviolet (VUV) photoabsorption spectroscopy provides a detailed analysis of its electronic spectrum from 3.7 to 10.8 eV. rsc.orgrsc.org The spectrum is characterized by several absorption bands corresponding to different electronic transitions. The effect of halogen substitution is noted to increase significantly with higher photon energy when compared to the parent pyrimidine molecule. rsc.orgrsc.org

Table 3: Electronic Transition Bands for 2-Chloropyrimidine rsc.orgrsc.org Note: This data is for a related derivative and serves as an illustrative example.

BandEnergy Range (eV)Transition Type (major contribution)
I3.7 - 4.6n → π
II4.6 - 5.7π → π
III5.7 - 6.7π → π
IV6.7 - 8.2π → π / Rydberg

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Studies on hydrochloride salts of other nitrogen-containing heterocyclic compounds show that SC-XRD reveals how the chloride anion interacts with the protonated organic cation, often through N-H···Cl hydrogen bonds. nih.govnih.gov These interactions, along with other intermolecular forces like C-H···O or C-H···N hydrogen bonds, dictate the crystal packing, forming complex three-dimensional networks like layers or chains. nih.gov The analysis provides data on the crystal system (e.g., monoclinic, orthorhombic), unit cell dimensions, and the conformation of cyclic moieties (e.g., chair, boat). nih.govnih.gov While obtaining suitable single crystals can be challenging, powder X-ray diffraction (PXRD) can also be used to identify the crystalline form of the salt. mdpi.com

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating the target compound from impurities and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) Reverse-phase HPLC (RP-HPLC) is a standard method for the analysis of pyrimidine derivatives. For instance, a method for separating 4-Chloro-2,6-diaminopyrimidine uses a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.com The method's parameters, such as the column type (e.g., C18, Newcrom R1), mobile phase composition, and detector wavelength (typically set at the λmax determined by UV-Vis spectroscopy), are optimized to achieve good separation and peak shape. sielc.commdpi.com Validation of the HPLC method according to ICH guidelines ensures its linearity, accuracy, precision, and robustness. mdpi.com

Gas Chromatography (GC) GC is suitable for volatile and thermally stable compounds and is often used for purity analysis and detecting residual solvents or volatile impurities. For related organochlorine compounds, GC methods have been developed to determine purity and quantify impurities to levels as low as 0.01%. wjpps.com The choice of column (e.g., DB-5) and temperature programming is critical for achieving good separation. wjpps.com For non-volatile or thermally labile compounds, derivatization with agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to create a more volatile derivative suitable for GC analysis. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of pyrimidine derivatives due to its high resolution, sensitivity, and adaptability. researchgate.net It is extensively used for determining the purity of this compound and for quantitative measurements in various matrices.

Reversed-phase HPLC (RP-HPLC) is the most common mode employed for these analyses. researchgate.net Separation is typically achieved on octadecyl (C18) or octyl (C8) silica (B1680970) gel columns. researchgate.net The selection of the mobile phase is critical for achieving optimal separation. A mixture of an aqueous buffer (such as phosphate (B84403) or formate) and an organic modifier (typically acetonitrile or methanol) is used. researchgate.netsielc.com The elution can be performed in either an isocratic mode (constant mobile phase composition) or a gradient mode (composition varies over time) to effectively resolve compounds with different polarities. researchgate.net

Detection is most commonly performed using an ultraviolet (UV) detector, as the pyrimidine ring system possesses a strong chromophore. researchgate.netmerckmillipore.com For more definitive identification and for analyzing complex mixtures, a mass spectrometer (MS) can be coupled with the HPLC system (LC-MS). nih.govnih.gov This provides mass information, aiding in the structural elucidation of the main component and any impurities. The purity of final compounds is often determined by analytical RP-HPLC, with a target of greater than 95%. acs.org

Method validation is a critical step to ensure the reliability of the HPLC method. Parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) are established. For instance, a validated method for a related derivative showed excellent linearity (R² > 0.9999) over a specified concentration range. mdpi.com

Table 1: Example HPLC Method Parameters for Analysis of Pyrimidine Derivatives

ParameterCondition 1 (Adapted from sielc.com)Condition 2 (Adapted from mdpi.com)
ColumnPrimesep 100, 4.6 x 150 mm, 5 µmC18 column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (45:55) with 0.05% Sulfuric AcidMethanol:Water (70:30) with 0.1% Acetic Acid
Elution ModeIsocraticIsocratic
Flow Rate1.0 mL/min1.0 mL/min
DetectionUV at 200 nmUV at 254 nm
Column TemperatureAmbient30 °C

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique suitable for volatile and thermally stable compounds. youtube.com For the analysis of this compound, derivatization might be necessary to increase its volatility and thermal stability, although its neutral base form, 4-Chloro-2-methylpyrimidine, can be analyzed directly. GC is particularly useful for identifying and quantifying residual solvents or volatile impurities from the synthesis process. cdc.gov

The separation in GC occurs in a capillary column, which is coated with a stationary phase. youtube.com The choice of the column is critical for resolving the components of a mixture. A non-polar or medium-polarity column, such as one with a phenyl- or cyanopropyl-polysiloxane-based stationary phase, is often suitable for halogenated aromatic compounds. maxwellsci.com

The most common detectors used in conjunction with GC for this type of analysis are the Flame Ionization Detector (FID) and the Mass Spectrometer (MS). cdc.gov

GC-FID: Provides high sensitivity for organic compounds but does not offer structural information. It is excellent for quantitative analysis when the identity of the peaks is already known. cdc.gov

GC-MS: This hyphenated technique is highly specific and sensitive. nih.gov It separates the components of the mixture by GC and then provides mass spectra for each component, allowing for positive identification by comparing the spectra with library data or through interpretation. mdpi.com This is invaluable for identifying unknown impurities and confirming the structure of the main component. A halogen-specific detector (XSD) can also be employed for its high selectivity towards halogenated compounds, reducing background noise from non-halogenated matrix components. nih.gov

A validated GC-MS method for a similar chloro-compound demonstrated a detection limit (DL) as low as 0.05 ppm and a quantitation limit (QL) of 0.08 ppm, highlighting the sensitivity of the technique for trace analysis. nih.gov

Table 2: Example GC-MS Method Parameters for Analysis of Halogenated Impurities

ParameterCondition (Adapted from nih.govnih.gov)
ColumnDB-5 (30 m × 0.25 mm i.d. × 0.25-µm film thickness)
Carrier GasHelium
Injector Temperature225 °C
Oven ProgramInitial temp 80°C (hold 2 min), ramp at 4°C/min to 200°C (hold 15 min)
DetectorMass Spectrometer (MS)
MS ModeElectron Ionization (EI) at 70 eV, Full Scan (m/z 40-550)

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid and efficient monitoring of chemical reactions, such as the synthesis of this compound and its derivatives. mdpi.com Its simplicity, speed, and low cost make it ideal for tracking the consumption of starting materials and the formation of products in real-time. mdpi.com

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica gel. mdpi.com The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture (the eluent). By capillary action, the eluent moves up the plate, and the components of the spotted mixture are separated based on their differential partitioning between the stationary phase and the mobile phase.

After the solvent front has moved a sufficient distance, the plate is removed and dried. The separated spots are visualized, often using a UV lamp, as pyrimidine rings are UV-active. mdpi.com By comparing the spot corresponding to the starting material with the newly formed product spot, a chemist can qualitatively assess the progress of the reaction. The purity of synthesized compounds can also be initially checked using TLC. mdpi.com

Table 3: Example TLC Systems for Separation of Pyrimidine Derivatives

Stationary PhaseMobile Phase (Eluent System)VisualizationReference
Silica Gel 60 F254Chloroform / Methanol (90:10, v/v)UV Light (254 nm) merckmillipore.com
Silica GelMethylene Chloride / Methanol (99:1, v/v)UV Light (254 nm and 365 nm) mdpi.com
CelluloseVarious solvent systems (e.g., isobutyric acid–NH4OH–H2O)UV Light sci-hub.se

Advanced Analytical Approaches in Complex Mixture Analysis

While HPLC, GC, and TLC are foundational, the analysis of complex mixtures containing this compound and its derivatives, such as in reaction masses or stability studies, often requires more advanced analytical approaches. Hyphenated techniques, which couple a separation method with a powerful detection technology, are particularly valuable.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a premier tool for this purpose. nih.gov This method offers the high-resolution separation of HPLC with the high sensitivity and specificity of tandem mass spectrometry. After separation on the HPLC column, the analyte is ionized and enters the mass spectrometer. The first mass analyzer selects the parent ion of the target compound, which is then fragmented in a collision cell. The second mass analyzer scans the resulting fragment ions, creating a unique fragmentation pattern that serves as a highly specific fingerprint for the compound. This technique is exceptionally powerful for quantifying low-level impurities and identifying metabolites in complex biological matrices. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) , as mentioned previously, is another cornerstone of advanced analysis. mdpi.com Its strength lies in the definitive identification of volatile and semi-volatile compounds. The high-resolution separation provided by capillary GC columns combined with the structural information from the mass spectra allows for the confident identification of by-products, impurities, and degradants, even when present at trace levels. nih.gov

These advanced methods provide an unparalleled depth of information, enabling not just the quantification and purity assessment of this compound but also the structural elucidation of unknown related substances, which is critical for process optimization and quality control.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 4-chloro-2-methylpyrimidine (B1348355) often involves processes with recognized drawbacks, such as long synthetic routes, modest yields, and the use of hazardous materials like phosphorus oxychloride. google.com Patent literature describes methods that include the chlorination of 2-methyl-4-hydroxypyrimidine with phosphorus oxychloride, followed by quenching and extraction steps. google.com These processes highlight a critical need for greener and more efficient alternatives.

Future research should prioritize the development of sustainable synthetic methodologies. A key objective is the reduction or replacement of toxic and corrosive reagents like phosphorus oxychloride. Investigating alternative chlorinating agents that are more environmentally benign and operate under milder conditions is a crucial first step. Furthermore, the optimization of reaction conditions to improve yield and reduce waste is paramount.

A significant advancement would be the move away from halogenated solvents, which pose environmental risks. google.com Research into using hydrocarbon or ether-based solvents, as suggested in some patent literature for similar compounds, could provide a more sustainable pathway. google.com The ultimate goal is to design a synthetic process with high atom economy, minimal environmental impact, and enhanced safety for industrial-scale production.

Table 1: Comparison of Traditional vs. Prospective Sustainable Synthesis

Feature Traditional Synthetic Route Future Sustainable Route
Chlorinating Agent Phosphorus oxychloride google.com Novel, less hazardous catalytic chlorinating systems
Solvent Halogenated solvents (e.g., Chloroform) google.com Non-halogenated solvents (e.g., Heptane, Toluene, THF) or solvent-free conditions google.com
Key Issues Toxic reagents, environmental pollution, low yield google.com High atom economy, reduced waste, improved safety, higher yield

| Reaction Conditions | High temperatures (25-100 °C) google.com | Milder, energy-efficient conditions, possibly at room temperature |

Exploration of Undiscovered Reactivity Patterns

The established reactivity of 4-chloro-2-methylpyrimidine hydrochloride is dominated by the behavior of the chlorine atom at the 4-position, which acts as an effective leaving group in nucleophilic substitution reactions. thieme.de This allows for the straightforward introduction of a wide array of functional groups. However, the full reactive potential of the molecule remains largely unexplored.

Future investigations should aim to uncover novel reactivity patterns beyond simple substitution. Research could focus on:

Catalytic Cross-Coupling Reactions: While palladium-catalyzed reactions are known, a systematic exploration of different catalysts and coupling partners could reveal new synthetic possibilities.

C-H Activation: Developing methods to selectively functionalize the C-H bonds on the pyrimidine (B1678525) ring or the methyl group would unlock pathways to more complex and diverse molecular architectures.

Cycloaddition Reactions: The pyrimidine ring itself could potentially participate in transformations like [4+2] cycloadditions under specific conditions, a known reaction type for synthesizing other pyrimidine derivatives. researchgate.net

Photochemical Reactions: The homolytic cleavage of the C-Cl bond under UV irradiation, a possibility suggested for similar compounds, could open up novel radical-based reaction pathways, leading to unique products not accessible through traditional ionic mechanisms. researchgate.net

A deeper understanding of how the electronic properties of the pyrimidine ring and the 2-methyl group influence these new reaction pathways will be critical.

Application in New Chemical Entity Synthesis (Excluding Prohibited Applications)

The pyrimidine ring is a well-established "privileged structure" in the development of new chemical entities due to its versatile chemical handles and ability to engage in biological interactions. nih.gov As an accessible pyrimidine building block, this compound is a valuable starting material for creating libraries of novel compounds for chemical and materials science research.

Future applications in this domain will focus on leveraging the compound's reactivity to build diverse molecular libraries. The ability to easily displace the chloro group allows for the systematic modification of the pyrimidine core, enabling the fine-tuning of molecular properties. thieme.de This strategic introduction of various functional groups is essential for exploring new chemical space. The global pharmaceutical market relies heavily on chlorine-containing compounds, indicating the continued importance of chlorinated building blocks in creating innovative molecules. nih.gov Research in this area will concentrate purely on the synthetic utility of this compound to generate new molecular structures with unique properties.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to accelerate research and reduce experimental costs. For this compound, advanced computational modeling can provide profound insights into its behavior and guide experimental design.

Density Functional Theory (DFT) has already been applied to related pyrimidine systems to study their electronic and optical properties. researchgate.net Future research can apply DFT to:

Model reaction mechanisms for both known and undiscovered reactivity patterns.

Predict transition states to understand reaction kinetics.

Calculate the molecular electrostatic potential to predict sites of reactivity.

Beyond DFT, the integration of artificial intelligence (AI) and machine learning (ML) presents a frontier in predictive chemistry. mdpi.com These advanced models can be trained on existing reaction data to predict the outcomes of new chemical transformations with high accuracy. mdpi.com For instance, ML algorithms could predict the success of a nucleophilic substitution reaction with a novel nucleophile under a specific set of conditions, thereby prioritizing more promising experiments. Generative models could even suggest novel reactants or conditions to achieve a desired synthetic outcome, optimizing for yield and sustainability.

Table 2: Potential Applications of Computational Models in Research

Computational Model Application for this compound
Density Functional Theory (DFT) Elucidating reaction mechanisms, predicting spectroscopic properties, mapping electronic structure. researchgate.net
Machine Learning (ML) Predicting reaction outcomes, optimizing reaction conditions (yield, selectivity), classifying reactivity patterns. mdpi.com

| Artificial Intelligence (AI) | Devising novel synthetic routes, high-throughput virtual screening of potential derivatives. mdpi.com |

Integration with Emerging Synthetic Technologies

The synergy between a versatile chemical building block and cutting-edge synthetic technologies can dramatically enhance research productivity and capability. Future work with this compound should embrace these emerging platforms.

Flow Chemistry: Conducting reactions in continuous flow reactors offers superior control over parameters like temperature, pressure, and reaction time. This can lead to higher yields, improved safety (especially when handling hazardous reagents), and easier scalability compared to traditional batch processing. thieme.de

Automated Synthesis: High-throughput synthesis platforms can utilize this compound as a common starting material to rapidly generate large libraries of derivatives. This automation is invaluable for systematic structure-property relationship studies.

Mechanochemistry: The use of ball-milling to drive chemical reactions offers a green chemistry approach by reducing or eliminating the need for solvents. Exploring the reactivity of this compound under mechanochemical conditions could lead to new, sustainable synthetic protocols.

By integrating this foundational chemical compound with advanced synthesis and modeling technologies, the scientific community can unlock new efficiencies and discoveries, pushing the boundaries of modern chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-chloro-2-methylpyrimidine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2-methylpyrimidin-4-ol with phosphorus oxychloride (POCl₃) under reflux (80–120°C) in the presence of a catalytic agent like dimethylformamide (DMF) . Optimization includes controlling stoichiometry (e.g., 1:3 molar ratio of pyrimidine to POCl₃) and reaction time (4–8 hours). Post-synthesis, purification via recrystallization using ethanol/water mixtures improves yield (70–85%) and purity (>98% by HPLC) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., δ ~8.5 ppm for pyrimidine protons) .
  • Mass Spectrometry (MS) : ESI-MS to verify molecular weight (e.g., [M+H]⁺ at 163.5 m/z).
  • Elemental Analysis : Confirming Cl content (~21.7% theoretical) .
  • HPLC : Purity assessment using C18 columns with acetonitrile/water mobile phases .

Q. How does solubility influence experimental design for this compound?

  • Methodological Answer : this compound is freely soluble in polar solvents (e.g., water, methanol) but insoluble in non-polar solvents (e.g., ether). For kinetic studies, prepare stock solutions in water (10–50 mM) and dilute in buffered systems (pH 5–7) to avoid precipitation. Solubility data guides solvent selection for reactions (e.g., DMSO for cross-coupling reactions) .

Advanced Research Questions

Q. What reaction mechanisms dominate in nucleophilic substitutions involving this compound?

  • Methodological Answer : The chloro group undergoes SNAr (nucleophilic aromatic substitution) due to electron-withdrawing effects of the pyrimidine ring. For example, amine substitutions require:

  • Base : Triethylamine (TEA) or K₂CO₃ to deprotonate nucleophiles.
  • Solvent : Acetonitrile or DMF at 60–100°C.
  • Monitoring : TLC or in-situ IR to track reaction progress. Computational studies (DFT) predict activation barriers for substituent effects .

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G* basis sets calculates:

  • Electrostatic Potential Maps : Highlight electron-deficient C4 position for nucleophilic attacks.
  • HOMO-LUMO Gaps : Correlate with reactivity (e.g., lower gaps enhance electrophilicity).
  • Thermochemical Data : Compare experimental vs. computed Gibbs free energy for reaction feasibility .

Q. How should researchers address contradictions in reported spectroscopic data for derivatives?

  • Methodological Answer : Discrepancies in NMR or MS data (e.g., unexpected coupling patterns) arise from solvent effects or impurities. Mitigation strategies:

  • Standardization : Use deuterated solvents (DMSO-d₆ or CDCl₃) for reproducibility.
  • Cross-Validation : Compare with X-ray crystallography (if available) or 2D NMR (COSY, HSQC) .
  • Batch Analysis : Test multiple synthetic batches to isolate method-dependent artifacts .

Q. What are the emerging applications of this compound in pharmacological research?

  • Methodological Answer : It serves as a key intermediate for:

  • Kinase Inhibitors : Functionalization at C4 with aryl/heteroaryl groups (e.g., via Suzuki-Miyaura coupling) .
  • Antimicrobial Agents : Introducing sulfonamide or triazole moieties to enhance bioactivity.
  • Proteolysis-Targeting Chimeras (PROTACs) : Linking to E3 ligase binders via PEG spacers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-methylpyrimidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-methylpyrimidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.